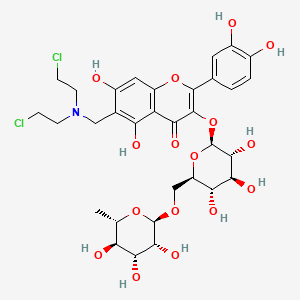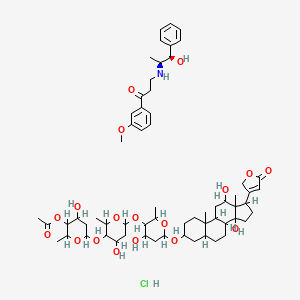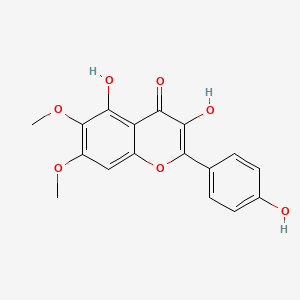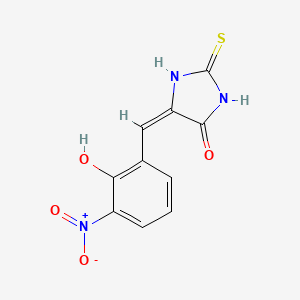![molecular formula C17H16FNO3 B1239561 methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)
methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(2-fluorophenyl)-1-oxoprop-2-enyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Antimicrobial Agent Synthesis
Methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate and its derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These derivatives showed promising antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure enhanced the activity further (Hublikar et al., 2019).
Heterocyclic Compounds Synthesis
This compound has been involved in reactions leading to the formation of various heterocyclic compounds. For instance, reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones have yielded complex heterocyclic structures, proving the versatility of this compound in synthesizing diverse chemical entities (Bannikova et al., 2004).
Calcium Channel Activator Synthesis
The compound has been used in the synthesis of a new class of calcium channel activator, which shows distinct properties from traditional calcium channel modulators. This breakthrough suggests potential pharmacological applications in the study of calcium channels in various cell types (Baxter et al., 1993).
Enantioselective Synthesis
In the context of enantioselective synthesis, this compound has been used to produce derivatives that are hydrolyzed by Candida rugosa lipase, showcasing its potential in stereochemical applications (Sobolev et al., 2002).
Non-linear Optical Material
This compound has been characterized for its potential as a non-linear optical (NLO) material. The findings indicate its suitability for forming new heterocyclic compounds and applications in NLO materials (Singh et al., 2014).
properties
Molecular Formula |
C17H16FNO3 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H16FNO3/c1-10-15(17(21)22-3)11(2)19-16(10)14(20)9-8-12-6-4-5-7-13(12)18/h4-9,19H,1-3H3/b9-8+ |
InChI Key |
IQXVSXSWELSBKG-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)/C=C/C2=CC=CC=C2F |
SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C=CC2=CC=CC=C2F |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)C=CC2=CC=CC=C2F |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)





![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)

![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)

![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)